A Comprehensive Technical Guide to 4-(1,3-Dioxoisoindolin-2-yl)butanal: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 4-(1,3-Dioxoisoindolin-2-yl)butanal: Synthesis, Properties, and Applications
Abstract: 4-(1,3-Dioxoisoindolin-2-yl)butanal is a bifunctional organic compound of significant interest to researchers in organic synthesis and drug development. Featuring a terminal aldehyde and a stable phthalimide-protected amine, it serves as a versatile building block for the synthesis of a wide range of more complex molecules, including gamma-aminobutyric acid (GABA) analogs, pharmacophores, and various heterocyclic systems. This guide provides an in-depth analysis of its nomenclature, synthesis, physicochemical properties, key chemical reactions, and applications, offering a valuable resource for scientists working in medicinal chemistry and synthetic organic chemistry.
Nomenclature and Structure Elucidation
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-(1,3-dioxoisoindol-2-yl)butanal .[1][2] This name systematically describes its molecular structure:
-
Butanal: The parent structure is a four-carbon aliphatic chain with an aldehyde group (-CHO) at position 1.
-
4-(...): A substituent is attached to the fourth carbon of the butanal chain.
-
1,3-Dioxoisoindolin-2-yl: This describes the substituent, which is the phthalimide group. "Isoindoline" refers to the bicyclic system, "1,3-dioxo" indicates the two ketone groups, and "-2-yl" specifies that the connection to the butanal chain is through the nitrogen atom (position 2) of the imide.
The compound is also known by several synonyms, including N-(3-Formylpropyl)phthalimide, 4-Phthalimidobutanal, and γ-Phthalimidobutyraldehyde.[2][3][4]
Key Identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 3598-60-5[1][5][6][7][8] |
| Molecular Formula | C₁₂H₁₁NO₃[1][3][5][7][8] |
| Molecular Weight | 217.22 g/mol [5][8] |
| Canonical SMILES | O=CCCCN1C(=O)C2=CC=CC=C2C1=O[1][2] |
| InChI Key | WMXADABRNBNSJC-UHFFFAOYSA-N[1][6][7] |
Synthesis and Purification
The most common and efficient synthesis of 4-(1,3-dioxoisoindolin-2-yl)butanal is achieved via the Gabriel synthesis , a robust method for forming primary amines from alkyl halides.[9][10][11] This pathway utilizes the phthalimide anion as a surrogate for ammonia, preventing the over-alkylation that often plagues direct amination with alkyl halides.[9]
The synthesis requires a two-step approach to accommodate the reactive aldehyde group:
-
Protection of the Aldehyde: The aldehyde group in the starting material, 4-bromobutanal, is highly susceptible to nucleophilic attack. To prevent unwanted side reactions, it is first protected as a diethyl acetal.
-
N-Alkylation (Gabriel Reaction): Potassium phthalimide is reacted with the protected 4-bromobutanal diethyl acetal. The phthalimide anion acts as a nucleophile, displacing the bromide ion in a classic SN2 reaction.[12][13]
-
Deprotection of the Acetal: The resulting N-substituted phthalimide with the acetal group is then carefully hydrolyzed under mild acidic conditions to regenerate the aldehyde, yielding the final product.
Experimental Protocol: Synthesis of 4-(1,3-Dioxoisoindolin-2-yl)butanal
Step 1: N-Alkylation of Potassium Phthalimide
-
To a stirred solution of potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF), add 4-bromobutanal diethyl acetal (1.0 equivalent).
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(4,4-diethoxybutyl)phthalimide.
Step 2: Acetal Hydrolysis
-
Dissolve the crude product from Step 1 in a mixture of acetone and 1M hydrochloric acid.
-
Stir the solution at room temperature for 2-4 hours until TLC indicates the complete disappearance of the starting material.
-
Neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-(1,3-dioxoisoindolin-2-yl)butanal.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-(1,3-Dioxoisoindolin-2-yl)butanal.
Physicochemical Properties and Characterization
4-(1,3-Dioxoisoindolin-2-yl)butanal is typically a solid at room temperature with limited solubility in water but good solubility in many organic solvents.[14]
Summary of Physicochemical Data:
| Property | Value / Description |
|---|---|
| Physical Form | Solid[6] |
| Purity | Typically ≥95%[1][5][7] |
| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[4][6] |
| Topological Polar Surface Area | 54.4 Ų[3] |
| Rotatable Bond Count | 4[3] |
| Hydrogen Bond Acceptor Count | 3[3] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide group (a multiplet around 7.7-7.9 ppm), a triplet for the aldehyde proton (~9.8 ppm), a triplet for the methylene group adjacent to the nitrogen (~3.7 ppm), and multiplets for the other two methylene groups in the butyl chain.
-
¹³C NMR: The carbon NMR would display signals for the two carbonyl carbons of the imide (~168 ppm), aromatic carbons, the aldehyde carbonyl carbon (~202 ppm), and the three distinct methylene carbons of the alkyl chain.
-
IR Spectroscopy: Key infrared absorption bands would include strong C=O stretching vibrations for the imide and aldehyde groups (around 1770, 1710, and 1725 cm⁻¹ respectively) and C-H stretching for the aromatic and aliphatic portions.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups: the aldehyde and the phthalimide-protected amine.
Reactions of the Aldehyde Group
The aldehyde moiety is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid, 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, a precursor for GABA and its derivatives.[15]
-
Reduction: Can be reduced to the primary alcohol, 4-(1,3-dioxoisoindolin-2-yl)butan-1-ol.
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields a more complex secondary or tertiary amine.
-
Wittig Reaction: Allows for the conversion of the aldehyde to an alkene, extending the carbon chain.
-
Passerini Reaction: The aldehyde can participate in multicomponent reactions, such as the Passerini reaction, to rapidly build molecular complexity.[16][17]
Deprotection of the Phthalimide Group
The phthalimide group serves as a highly stable protecting group for the primary amine. Its removal is the key step to unmasking the amino functionality.
-
Hydrazinolysis (Ing-Manske Procedure): This is the most common deprotection method.[9][11] Treatment with hydrazine hydrate in a solvent like ethanol or methanol results in the formation of the desired primary amine (4-aminobutanal) and a stable phthalhydrazide precipitate, which can be easily filtered off.[9][12]
-
Mild Reductive Cleavage: An exceptionally mild method involves reduction with sodium borohydride followed by treatment with acetic acid.[18][19] This process avoids harsh basic or acidic conditions and is compatible with sensitive functional groups.[19]
Reactivity and Deprotection Pathways
Caption: Key reaction pathways for 4-(1,3-Dioxoisoindolin-2-yl)butanal.
Applications in Research and Drug Development
The primary application of 4-(1,3-dioxoisoindolin-2-yl)butanal is as a synthetic intermediate for molecules of pharmaceutical interest, particularly those related to the neurotransmitter GABA.
-
Synthesis of GABA and its Analogs: Gamma-aminobutyric acid (GABA) is the chief inhibitory neurotransmitter in the central nervous system. Its derivatives are used in a variety of neurological drugs.[20] The title compound is a direct precursor to 4-aminobutanal, which can be oxidized to GABA. Furthermore, by using the aldehyde for chain extension or modification before deprotection, a wide array of β-substituted GABA derivatives can be synthesized.[20] These derivatives, such as baclofen and pregabalin, have enhanced blood-brain barrier permeability and specific pharmacological profiles.[20][21]
-
Building Block for Heterocycles: The 1,4-amino-aldehyde structure (after deprotection) is a classic precursor for the synthesis of various nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry.
-
Molecular Probes and Ligands: The phthalimide group itself is a recognized pharmacophore found in many bioactive compounds.[17][22] Researchers have incorporated the 4-(phthalimido)butyl moiety into larger molecules to probe biological systems or to develop new therapeutic agents targeting, for example, GABA receptors or voltage-gated sodium channels.
Safety and Handling
4-(1,3-Dioxoisoindolin-2-yl)butanal is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust or vapors.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.[4]
Conclusion
4-(1,3-Dioxoisoindolin-2-yl)butanal is a strategically important synthetic intermediate. Its value is derived from the stable, masked primary amine provided by the phthalimide group and the synthetically versatile aldehyde functionality. This combination allows for sequential, controlled modifications at either end of the molecule, providing a reliable route to valuable pharmaceutical targets, most notably derivatives of the neurotransmitter GABA. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to utilize this powerful building block in the development of novel chemical entities.
References
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